An In-depth Technical Guide to 2-(4-Methylpiperazin-1-yl)pyrimidine (CAS Number 159692-85-0)
An In-depth Technical Guide to 2-(4-Methylpiperazin-1-yl)pyrimidine (CAS Number 159692-85-0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(4-Methylpiperazin-1-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While direct public data on this specific molecule is limited, this document synthesizes information from closely related analogues and the broader class of pyrimidine-piperazine derivatives to offer valuable insights into its properties, synthesis, and potential applications.
Introduction: The Pyrimidine-Piperazine Scaffold in Medicinal Chemistry
The fusion of pyrimidine and piperazine rings creates a privileged scaffold in modern drug discovery. Pyrimidine, a fundamental component of nucleic acids, offers a versatile core that can be readily functionalized to interact with a wide array of biological targets.[1] Its bioisosteric relationship with other aromatic systems allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The piperazine moiety, a common pharmacophore, often enhances aqueous solubility and provides a key attachment point for building more complex molecular architectures.
Derivatives of this combined scaffold have shown remarkable therapeutic potential across various disease areas, including oncology, neuroscience, and metabolic disorders. They are known to act as kinase inhibitors, G-protein coupled receptor (GPR) agonists, and monoamine oxidase (MAO) inhibitors, demonstrating the chemical versatility of this structural motif.[1][2][3][4]
Physicochemical and Spectroscopic Properties
Detailed experimental data for 2-(4-Methylpiperazin-1-yl)pyrimidine is not extensively available in public literature. However, we can infer its likely properties based on the well-characterized analogue, 2-(1-Piperazinyl)pyrimidine (CAS 20980-22-7), and standard structure-property relationships. The addition of a methyl group to the piperazine ring is expected to slightly increase lipophilicity and molecular weight.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Basis of Prediction |
| CAS Number | 159692-85-0 | - |
| Molecular Formula | C₉H₁₄N₄ | - |
| Molecular Weight | 178.24 g/mol | - |
| Appearance | Likely a clear yellow liquid or low-melting solid | Analogue data[5] |
| Boiling Point | Expected to be slightly higher than the unmethylated analogue's 277 °C | Structure-property relationship |
| Solubility | Predicted to have slight solubility in chloroform and methanol | Analogue data |
| pKa | Estimated to be around 8.5-9.0 | Analogue data[6] |
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of 2-(4-Methylpiperazin-1-yl)pyrimidine in a solvent like DMSO-d₆ is expected to show characteristic signals for the pyrimidine and piperazine protons. Based on related structures, the following peaks can be anticipated[2]:
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Pyrimidine Ring: A triplet around 6.7 ppm (1H) and a doublet around 8.4 ppm (2H).
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Piperazine Ring: Two sets of triplets or broad singlets for the methylene protons (-CH₂-) adjacent to the nitrogen atoms, likely in the 2.4-3.8 ppm range.
-
Methyl Group: A singlet at approximately 2.2-2.3 ppm (3H).
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 178. Key fragmentation patterns would likely involve the cleavage of the piperazine ring and the loss of the methyl group.
Synthesis and Manufacturing
A robust and scalable synthesis is crucial for the progression of any compound in drug development. While a specific protocol for CAS 159692-85-0 is not publicly detailed, a highly plausible and efficient synthetic route can be derived from established methodologies for similar compounds. The most common approach is a nucleophilic aromatic substitution (SNAr) reaction.[4][7]
Proposed Synthetic Workflow
The synthesis involves the reaction of a halogenated pyrimidine with N-methylpiperazine. 2-Chloropyrimidine is a common and commercially available starting material.
Caption: Proposed synthesis workflow for 2-(4-Methylpiperazin-1-yl)pyrimidine.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of N-methylpiperazine (1.2 equivalents) in a suitable solvent such as ethanol or isopropanol, add a base like potassium carbonate (1.5 equivalents).
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Addition of Reactant: While stirring, add 2-chloropyrimidine (1.0 equivalent) portion-wise to the mixture at room temperature.
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Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.[4]
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Workup: After completion, cool the mixture to room temperature and pour it into ice-water. The product can be extracted with an organic solvent like ethyl acetate or dichloromethane.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final compound.
Applications in Research and Drug Development
The 2-(4-methylpiperazin-1-yl)pyrimidine moiety is a key structural element in several classes of biologically active molecules. Its presence often confers desirable pharmacological properties.
Kinase Inhibition
Many kinase inhibitors incorporate the pyrimidine scaffold as a "hinge-binding" element that interacts with the ATP-binding site of the kinase. The N-methylpiperazine group often extends into a solvent-exposed region, where it can be modified to improve selectivity and potency. For instance, a compound containing the 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino] moiety was identified as a potent inhibitor of cyclin-dependent kinase 4 (CDK4), inducing apoptosis in tumor cells.[1]
Caption: Interaction model of the pyrimidine-piperazine scaffold with a kinase.
Central Nervous System (CNS) Activity
The unmethylated parent structure, 2-(1-piperazinyl)pyrimidine, is a known active metabolite of several anxiolytic drugs of the azapirone class, such as buspirone.[8] It acts as an antagonist of α2-adrenergic receptors and displays anxiolytic-like activity.[8] The addition of the methyl group in 2-(4-Methylpiperazin-1-yl)pyrimidine could modulate its receptor binding profile and blood-brain barrier permeability, making it an interesting candidate for neurological drug discovery.
Other Potential Applications
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Antidiabetic Agents: Fused pyrimidine derivatives with a piperazine tail have been investigated as agonists for GPR119, a target for type 2 diabetes, where they were shown to improve glucose tolerance and promote insulin secretion.[3]
-
Antimicrobial Agents: The pyrimidine-piperazine core has been incorporated into novel compounds with significant antibacterial and antifungal activity.[4]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors or aerosols. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.
-
First Aid:
-
Skin Contact: Immediately wash with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.
-
Analytical Methods
The purity and identity of 2-(4-Methylpiperazin-1-yl)pyrimidine can be assessed using standard analytical techniques.
Table 2: Recommended Analytical Methods
| Method | Purpose | Expected Outcome |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single major peak indicating high purity, with retention time dependent on the column and mobile phase used. |
| ¹H and ¹³C NMR Spectroscopy | Structural confirmation | Spectra should be consistent with the predicted chemical shifts and coupling constants for the molecule's protons and carbons. |
| Mass Spectrometry (MS) | Molecular weight confirmation and structural elucidation | Detection of the correct molecular ion and characteristic fragment ions. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification | Characteristic peaks for C-H (aromatic and aliphatic), C=N, and C-N bonds. |
The validation of these analytical methods should be performed according to established guidelines to ensure accuracy, precision, and reliability of the results.
Conclusion
2-(4-Methylpiperazin-1-yl)pyrimidine is a valuable chemical building block with significant potential in drug discovery. While direct data on this specific compound is sparse, its structural relationship to a wide range of biologically active molecules provides a strong rationale for its use in the development of novel therapeutics, particularly in oncology and neuroscience. The synthetic and analytical protocols outlined in this guide, derived from established chemical principles and data from close analogues, offer a solid foundation for researchers and drug development professionals working with this promising scaffold.
References
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Reddy, M. V. R., et al. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 578–599. [Link]
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Yarim, M., et al. (2015). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 992-999. [Link]
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Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity. Molecular Diversity, 21(3), 637-654. [Link]
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Patel, R. B., et al. (2013). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 4(9), 3559-3565. [Link]
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Taylor, R. D., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. [Link]
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PubChem. (n.d.). 1-(2-Pyrimidinyl)piperazine. [Link]
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ResearchGate. (2015). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. [Link]
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted). [Link]
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Chemsrc. (n.d.). 1-(2-PYRIMIDINYL) PIPERAZINE. [Link]
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NIST. (n.d.). Mass Spectrum. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted). [Link]
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